molecular formula C5H8Br2 B6590230 1-bromo-3-(bromomethyl)cyclobutane, Mixture of diastereomers CAS No. 10555-43-8

1-bromo-3-(bromomethyl)cyclobutane, Mixture of diastereomers

Cat. No.: B6590230
CAS No.: 10555-43-8
M. Wt: 227.92 g/mol
InChI Key: AUBRPPSAKCHCJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-bromo-3-(bromomethyl)cyclobutane, Mixture of diastereomers, is an organic compound with the molecular formula C5H8Br2. It is a cyclobutane derivative where two bromine atoms are attached to the cyclobutane ring at different positions. This compound exists as a mixture of diastereomers due to the presence of two chiral centers in the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-bromo-3-(bromomethyl)cyclobutane can be synthesized through the bromination of 3-(bromomethyl)cyclobutene. The reaction typically involves the addition of bromine (Br2) to 3-(bromomethyl)cyclobutene in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of 1-bromo-3-(bromomethyl)cyclobutane involves similar bromination reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-bromo-3-(bromomethyl)cyclobutane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions: The compound can undergo elimination reactions to form cyclobutene derivatives.

    Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). These reactions are typically carried out in polar solvents such as water or ethanol.

    Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are used to promote elimination reactions, often in non-polar solvents like tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Products include 3-(hydroxymethyl)cyclobutane, 3-(cyanomethyl)cyclobutane, and 3-(aminomethyl)cyclobutane.

    Elimination Reactions: Products include 3-(bromomethyl)cyclobutene.

    Oxidation Reactions: Products include 3-(bromomethyl)cyclobutanone and 3-(bromomethyl)cyclobutanecarboxylic acid.

Scientific Research Applications

1-bromo-3-(bromomethyl)cyclobutane is used in various scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.

    Material Science: It is used in the preparation of polymers and other advanced materials.

    Biological Studies: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 1-bromo-3-(bromomethyl)cyclobutane involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, making the compound susceptible to nucleophilic substitution reactions. The compound can also undergo elimination reactions to form alkenes, which can further participate in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    1-bromo-3-(fluoromethyl)cyclobutane: Similar structure but with a fluorine atom instead of a bromine atom.

    1-bromo-3-methylcyclobutane: Similar structure but without the second bromine atom.

    1-chloro-3-(bromomethyl)cyclobutane: Similar structure but with a chlorine atom instead of one of the bromine atoms.

Uniqueness

1-bromo-3-(bromomethyl)cyclobutane is unique due to the presence of two bromine atoms, which makes it highly reactive and versatile in various chemical reactions. The mixture of diastereomers also adds to its complexity and potential for diverse applications in scientific research and industrial processes.

Properties

CAS No.

10555-43-8

Molecular Formula

C5H8Br2

Molecular Weight

227.92 g/mol

IUPAC Name

1-bromo-3-(bromomethyl)cyclobutane

InChI

InChI=1S/C5H8Br2/c6-3-4-1-5(7)2-4/h4-5H,1-3H2

InChI Key

AUBRPPSAKCHCJU-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1Br)CBr

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.